molecular formula C7H9NO5 B2546448 (5,5-Dimethyl-2,4-dioxo-oxazolidin-3-yl)-acetic acid CAS No. 872806-40-1

(5,5-Dimethyl-2,4-dioxo-oxazolidin-3-yl)-acetic acid

Cat. No.: B2546448
CAS No.: 872806-40-1
M. Wt: 187.151
InChI Key: YCNHBQAWUBROPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5,5-Dimethyl-2,4-dioxo-oxazolidin-3-yl)-acetic acid is a chemical compound that belongs to the class of oxazolidinones This compound is characterized by its unique structure, which includes a five-membered ring with two oxygen atoms and a nitrogen atom The presence of the dimethyl groups and the acetic acid moiety further distinguishes this compound

Preparation Methods

The synthesis of (5,5-Dimethyl-2,4-dioxo-oxazolidin-3-yl)-acetic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a suitable precursor, such as an amino acid derivative, in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane or acetonitrile. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

(5,5-Dimethyl-2,4-dioxo-oxazolidin-3-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Scientific Research Applications

(5,5-Dimethyl-2,4-dioxo-oxazolidin-3-yl)-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5,5-Dimethyl-2,4-dioxo-oxazolidin-3-yl)-acetic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used. Detailed studies are required to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

(5,5-Dimethyl-2,4-dioxo-oxazolidin-3-yl)-acetic acid can be compared with other oxazolidinone derivatives, such as:

    Linezolid: A well-known antibiotic used to treat bacterial infections.

    Tedizolid: Another antibiotic with a similar structure but different pharmacokinetic properties.

    Cycloserine: An antibiotic used to treat tuberculosis.

The uniqueness of this compound lies in its specific structural features and the potential applications that arise from them. Its distinct chemical properties make it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO5/c1-7(2)5(11)8(3-4(9)10)6(12)13-7/h3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNHBQAWUBROPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)O1)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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